Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate
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Overview
Description
Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate is a synthetic compound with the molecular formula C22H20N2O4 and a molecular weight of 376.412.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((4-phenoxyanilino)carbonyl)pyrrolo(2,1-a)isoquinoline-1-carboxylate
- Ethyl 3-((2-methoxyanilino)carbonyl)pyrrolo(2,1-a)isoquinoline-1-carboxylate
Uniqueness
Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a phenoxyaniline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-[(4-phenoxyphenyl)carbamoyl]pyridin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-27-21(25)15-20-19(9-6-14-23-20)22(26)24-16-10-12-18(13-11-16)28-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXZPOQKUXGJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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